molecular formula C10H7N3O2 B3293395 (8-Cyano-imidazo[1,2-A]pyridin-2-YL)-acetic acid CAS No. 885275-53-6

(8-Cyano-imidazo[1,2-A]pyridin-2-YL)-acetic acid

Cat. No. B3293395
M. Wt: 201.18 g/mol
InChI Key: KGZDYIUAJWVLIQ-UHFFFAOYSA-N
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Description

(8-Cyano-imidazo[1,2-A]pyridin-2-YL)-acetic acid is a heterocyclic organic compound with the chemical formula C<sub>10</sub>H<sub>7</sub>N<sub>3</sub>O<sub>2</sub> . It belongs to the imidazo[1,2-a]pyridine class of compounds. The name suggests the presence of a cyano group (CN) and an acetic acid moiety. This compound exhibits interesting pharmacological properties and has been studied for various applications.



Synthesis Analysis

The synthesis of (8-Cyano-imidazo[1,2-A]pyridin-2-YL)-acetic acid involves several steps. While I don’t have specific synthetic procedures from the retrieved papers, it typically starts with the cyclization of appropriate precursors to form the imidazo[1,2-a]pyridine ring system. Subsequent functionalization introduces the cyano group and the acetic acid functionality.



Molecular Structure Analysis

The molecular structure of (8-Cyano-imidazo[1,2-A]pyridin-2-YL)-acetic acid consists of an imidazo[1,2-a]pyridine core with a cyano group attached at position 8 and an acetic acid moiety at another position. The arrangement of atoms and bonds within the molecule determines its reactivity and biological activity.



Chemical Reactions Analysis

(8-Cyano-imidazo[1,2-A]pyridin-2-YL)-acetic acid can participate in various chemical reactions. These may include nucleophilic substitutions, esterifications, and condensations. Researchers have explored its reactivity with other functional groups to synthesize derivatives with improved properties.



Physical And Chemical Properties Analysis


  • Molecular Weight : Approximately 201.18 g/mol.

  • Melting Point : Not specified in the retrieved data.

  • Solubility : Solubility in various solvents impacts its formulation and bioavailability.

  • Stability : Investigate its stability under different conditions (e.g., temperature, pH).


Safety And Hazards


  • Toxicity : Assess its toxicity profile through in vitro and in vivo studies.

  • Handling Precautions : Follow standard laboratory safety protocols.

  • Environmental Impact : Evaluate its environmental persistence and potential ecological effects.


Future Directions

Research avenues for (8-Cyano-imidazo[1,2-A]pyridin-2-YL)-acetic acid include:



  • Biological Activity : Investigate its pharmacological effects (e.g., anticancer, antimicrobial).

  • Structure-Activity Relationship (SAR) : Explore derivatives for improved efficacy.

  • Formulation Development : Optimize delivery systems (e.g., prodrugs, nanoparticles).

  • Clinical Trials : Assess its therapeutic potential in vivo.


Please note that the above analysis is based on available information, and further research is essential to fully understand the compound’s properties and applications12.


properties

IUPAC Name

2-(8-cyanoimidazo[1,2-a]pyridin-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2/c11-5-7-2-1-3-13-6-8(4-9(14)15)12-10(7)13/h1-3,6H,4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZDYIUAJWVLIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)C#N)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50724325
Record name (8-Cyanoimidazo[1,2-a]pyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50724325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(8-Cyano-imidazo[1,2-A]pyridin-2-YL)-acetic acid

CAS RN

885275-53-6
Record name (8-Cyanoimidazo[1,2-a]pyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50724325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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